Cas no 1806124-26-4 (4-Iodo-2-(trifluoromethoxy)pyridine-5-acetonitrile)

4-Iodo-2-(trifluoromethoxy)pyridine-5-acetonitrile 化学的及び物理的性質
名前と識別子
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- 4-Iodo-2-(trifluoromethoxy)pyridine-5-acetonitrile
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- インチ: 1S/C8H4F3IN2O/c9-8(10,11)15-7-3-6(12)5(1-2-13)4-14-7/h3-4H,1H2
- InChIKey: PPRTWPDNAGHZPT-UHFFFAOYSA-N
- SMILES: IC1=CC(=NC=C1CC#N)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 262
- トポロジー分子極性表面積: 45.9
- XLogP3: 2.7
4-Iodo-2-(trifluoromethoxy)pyridine-5-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A026002065-500mg |
4-Iodo-2-(trifluoromethoxy)pyridine-5-acetonitrile |
1806124-26-4 | 97% | 500mg |
$970.20 | 2022-04-01 | |
Alichem | A026002065-1g |
4-Iodo-2-(trifluoromethoxy)pyridine-5-acetonitrile |
1806124-26-4 | 97% | 1g |
$1,780.80 | 2022-04-01 | |
Alichem | A026002065-250mg |
4-Iodo-2-(trifluoromethoxy)pyridine-5-acetonitrile |
1806124-26-4 | 97% | 250mg |
$646.00 | 2022-04-01 |
4-Iodo-2-(trifluoromethoxy)pyridine-5-acetonitrile 関連文献
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8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
4-Iodo-2-(trifluoromethoxy)pyridine-5-acetonitrileに関する追加情報
Professional Introduction to 4-Iodo-2-(trifluoromethoxy)pyridine-5-acetonitrile (CAS No. 1806124-26-4)
4-Iodo-2-(trifluoromethoxy)pyridine-5-acetonitrile, a compound with the chemical formula C₇H₃F₃INO, is a highly versatile intermediate in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 1806124-26-4, has garnered significant attention due to its unique structural properties and potential applications in the synthesis of bioactive molecules. The presence of both an iodo substituent and a trifluoromethoxy group on a pyridine core, coupled with an acetonitrile moiety at the fifth position, makes it a valuable building block for further functionalization.
The compound's structure imparts distinct electronic and steric characteristics that are highly beneficial in medicinal chemistry. The iodo group serves as a versatile handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, which are fundamental in constructing complex organic molecules. Additionally, the trifluoromethoxy group introduces electron-withdrawing effects and metabolic stability, features that are often sought after in drug candidates to enhance bioavailability and resistance to enzymatic degradation.
In recent years, the demand for fluorinated compounds in pharmaceutical development has surged due to their favorable pharmacokinetic properties. The trifluoromethoxy group, in particular, has been extensively studied for its ability to modulate lipophilicity and metabolic clearance rates. For instance, studies have shown that the introduction of trifluoromethoxy groups can improve the binding affinity of small-molecule inhibitors to their target proteins, thereby enhancing therapeutic efficacy. This has led to the exploration of 4-Iodo-2-(trifluoromethoxy)pyridine-5-acetonitrile as a key intermediate in the synthesis of novel kinase inhibitors and other therapeutic agents.
The acetonitrile moiety at the fifth position of the pyridine ring further enhances the compound's utility in synthetic chemistry. Acetonitrile is a common solvent and reagent that facilitates various nucleophilic substitution reactions, making it easier to introduce additional functional groups onto the pyridine core. This flexibility is particularly useful in drug discovery pipelines where rapid diversification of molecular structures is often required.
Recent advancements in computational chemistry have also highlighted the importance of 4-Iodo-2-(trifluoromethoxy)pyridine-5-acetonitrile in designing next-generation therapeutics. Molecular modeling studies have demonstrated that this compound can serve as a scaffold for developing small molecules with improved binding interactions against disease-causing targets. For example, researchers have utilized this intermediate to synthesize novel antiviral agents by leveraging its ability to form hydrogen bonds and π-stacking interactions with biological macromolecules.
The compound's potential extends beyond pharmaceutical applications. In agrochemical research, 4-Iodo-2-(trifluoromethoxy)pyridine-5-acetonitrile has been explored as a precursor for developing novel pesticides and herbicides. The combination of halogenated pyridine derivatives with other functional groups has shown promise in creating compounds that exhibit enhanced pest control properties while maintaining environmental safety.
In conclusion, 4-Iodo-2-(trifluoromethoxy)pyridine-5-acetonitrile (CAS No. 1806124-26-4) is a multifaceted compound with significant potential in both pharmaceutical and agrochemical industries. Its unique structural features make it an invaluable intermediate for constructing complex bioactive molecules, while its ability to undergo various chemical transformations ensures its continued relevance in synthetic chemistry research. As our understanding of fluorinated compounds grows, so too will the applications of this versatile building block in developing innovative solutions to global health and agricultural challenges.
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